molecular formula C12H14Cl3NO3 B1388820 Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1217735-53-9

Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1388820
M. Wt: 326.6 g/mol
InChI Key: DCRNJLKNLCRJBJ-RWHJDYSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (MDPH) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of pyrrolidine, a cyclic amine, and a member of the pyrrolidinecarboxylate family. MDPH has been used in biochemical and physiological studies to investigate the effects of various compounds on cell signaling pathways and the regulation of metabolic processes.

Mechanism Of Action

MDPH is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. It is thought to act by binding to the heme group of the enzyme, thus preventing the substrate from binding and being metabolized. In addition, it has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Biochemical And Physiological Effects

MDPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of certain compounds in the body, such as drugs and hormones. In addition, it has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

MDPH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable in solution. In addition, it is relatively easy to synthesize, and it has a high degree of solubility in aqueous solutions. However, it is important to note that MDPH can be toxic if handled improperly, and it should only be used in well-ventilated areas.

Future Directions

The potential applications of MDPH in scientific research are vast. It could be used to study the effects of various compounds on cell signaling pathways, the regulation of metabolic processes, and the inhibition of cytochrome P450 enzymes. In addition, it could be used to investigate the role of pyrrolidinecarboxylates in the inhibition of other enzymes, such as monoamine oxidase. Furthermore, it could be used to study the effects of various drugs and hormones on the body, and to investigate the potential therapeutic effects of compounds on diseases and disorders.

Scientific Research Applications

MDPH has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various compounds on cell signaling pathways and the regulation of metabolic processes. In addition, it has been used to investigate the role of pyrrolidinecarboxylates in the inhibition of cytochrome P450 enzymes.

properties

IUPAC Name

methyl (2S,4S)-4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3.ClH/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7;/h2-4,8,11,15H,5-6H2,1H3;1H/t8-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRNJLKNLCRJBJ-RWHJDYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

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